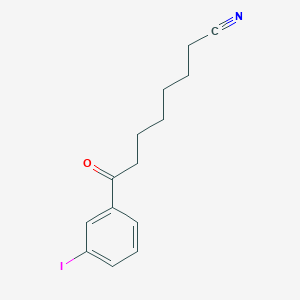

![molecular formula C9H14O3 B1324296 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid CAS No. 1098432-95-1](/img/structure/B1324296.png)

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

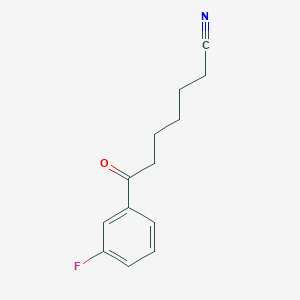

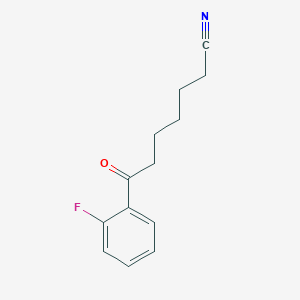

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a chemical compound with the IUPAC name 2-((1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl)acetic acid . It has a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a core structure of this compound, has been a subject of research for many years . One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers .Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . It also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . Other functional groups present in the molecule include 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 oxolane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement and a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction . The resultant compounds could then undergo interrupted Nazarov cyclization .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 170.21 .Wissenschaftliche Forschungsanwendungen

Synthesis of Plant Metabolites

The synthesis of 12-Oxophytodienoic acid (12-oxoPDA) and its enzymic degradation compounds, such as OPC-8:0, -6:0, -4:0, and -2:0, which are important plant metabolites derived from linolenic acid, involves the use of cyclopent-3-ene-1,2-diacetic acid. This acid is derived from the Cope rearrangement of 5-vinyltrinorborn-2-ene via bicyclo[4.3.0]nona-3,7-diene. A key intermediate in this synthesis is (3-oxo-2-oxabicyclo[3.3.0]octan-6-yl)acetic acid, which is essential for producing the OPC series (Crombie & Mistry, 1991).

Formation of 2,8-Dioxabicyclo[3.2.1]octane Skeleton

The diastereoselective formation of a 2,8-dioxabicyclo[3.2.1]octane skeleton, common to the zaragozic acid family, was accomplished through the generation and rearrangement of a bicyclic oxonium ylide. This skeleton has appropriate functionality for further manipulation in the synthesis of zaragozic acids (Brogan & Zercher, 1998).

Catalytic Asymmetric Synthesis

A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma,delta-ynones. This process yields synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and high enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).

Phytotoxic Derivatives Synthesis

The synthesis of 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives, which exhibit phytotoxic properties, is achieved from the cycloadducts formed between various olefins and 3-oxidopyrylium ylides. These compounds represent a novel group of herbicides (Sammes, Street, & Kirby, 1983).

Safety and Hazards

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is a subject of ongoing research due to its presence in the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide .

Wirkmechanismus

Target of Action

The primary target of 2-(8-Oxabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 2-(8-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, interact with their targets to induce various biological effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-(8-Oxabicyclo[32Tropane alkaloids, which share a similar structure, are known to influence several biochemical pathways .

Result of Action

The specific molecular and cellular effects of 2-(8-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to induce various biological effects .

Eigenschaften

IUPAC Name |

2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDYJUMHTIAJPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.